molecular formula C19H18N4OS B306787 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide

2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No. B306787
M. Wt: 350.4 g/mol
InChI Key: ORWLFLZRSKTOCW-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DQ-6 and is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of DQ-6 is not fully understood. However, it has been proposed that it exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. Additionally, DQ-6 has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
DQ-6 has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, and reduce oxidative stress in various cell types. Additionally, DQ-6 has been shown to protect against ischemia-reperfusion injury and reduce infarct size in animal models of myocardial infarction.

Advantages and Limitations for Lab Experiments

One of the advantages of using DQ-6 in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various diseases. Additionally, DQ-6 has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using DQ-6 in lab experiments is its potential toxicity, which needs to be carefully evaluated.

Future Directions

There are several future directions for the study of DQ-6. One potential direction is the development of new therapeutic agents based on the structure of DQ-6 for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of DQ-6 and its effects on various signaling pathways. Furthermore, the potential toxicity of DQ-6 needs to be carefully evaluated to determine its safety for use in humans.

Synthesis Methods

The synthesis of DQ-6 involves several steps that require the use of specific reagents and conditions. The first step involves the reaction of 2,8-dimethyl-4-quinoline thiol with 3-pyridinecarboxaldehyde in the presence of ethanol and potassium hydroxide. This reaction results in the formation of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide. The product is then purified using column chromatography to obtain pure DQ-6.

Scientific Research Applications

DQ-6 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, DQ-6 has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

2-(2,8-dimethylquinolin-4-yl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H18N4OS/c1-13-5-3-7-16-17(9-14(2)22-19(13)16)25-12-18(24)23-21-11-15-6-4-8-20-10-15/h3-11H,12H2,1-2H3,(H,23,24)/b21-11+

InChI Key

ORWLFLZRSKTOCW-SRZZPIQSSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CN=CC=C3

SMILES

CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CN=CC=C3)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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